molecular formula C9H9IN2 B13652956 1H-Benzimidazole, 2-(iodomethyl)-1-methyl-

1H-Benzimidazole, 2-(iodomethyl)-1-methyl-

Cat. No.: B13652956
M. Wt: 272.09 g/mol
InChI Key: BJCVFPVPCKHOBA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(iodomethyl)-1-methyl- is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by iodination. One common method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(iodomethyl)-1-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-(iodomethyl)-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- involves its interaction with various molecular targets. In the case of its anticancer activity, the compound is believed to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The benzimidazole scaffold allows it to bind to different drug targets, participating in cancer progression .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(iodomethyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- lies in its iodomethyl group, which provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

2-(iodomethyl)-1-methylbenzimidazole

InChI

InChI=1S/C9H9IN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3

InChI Key

BJCVFPVPCKHOBA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CI

Origin of Product

United States

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